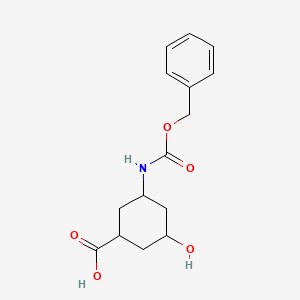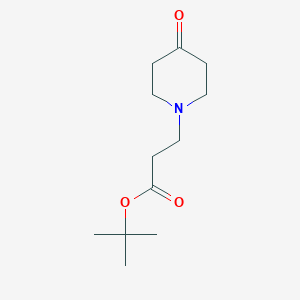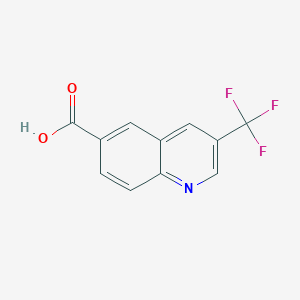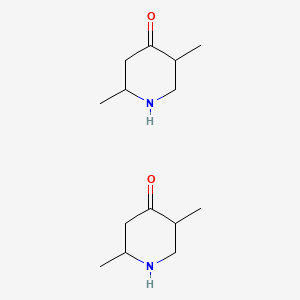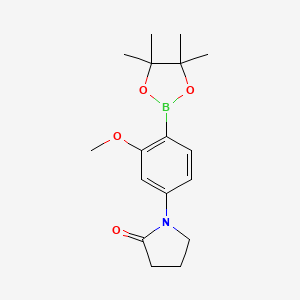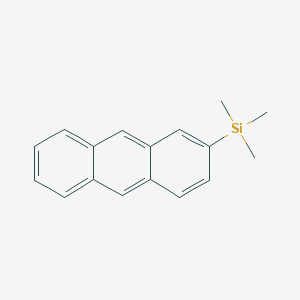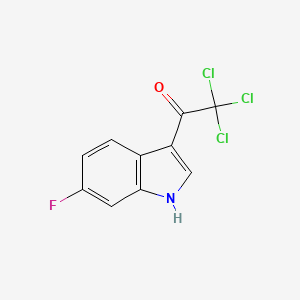
6-fluoro-3-trichloroacetyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-1-(6-fluoro-3-indolyl)ethanone is a synthetic organic compound with the molecular formula C10H5Cl3FNO and a molecular weight of 280.51 g/mol This compound features a trichloromethyl group attached to an indole ring substituted with a fluorine atom at the 6-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(6-fluoro-3-indolyl)ethanone typically involves the reaction of 6-fluoroindole with trichloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: While specific industrial production methods for 2,2,2-Trichloro-1-(6-fluoro-3-indolyl)ethanone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2,2,2-Trichloro-1-(6-fluoro-3-indolyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated products.
Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Corresponding oxides or carboxylic acids.
Reduction Products: Dechlorinated indole derivatives.
科学研究应用
2,2,2-Trichloro-1-(6-fluoro-3-indolyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,2-Trichloro-1-(6-fluoro-3-indolyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s trichloromethyl group and indole ring structure allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
- 2,2,2-Trifluoro-1-(6-fluoro-3-indolyl)ethanone
- 2,2,2-Trichloro-1-(6-nitro-3-indolyl)ethanone
- 2,2,2-Trichloro-1-(6-bromo-3-indolyl)ethanone
Comparison: 2,2,2-Trichloro-1-(6-fluoro-3-indolyl)ethanone is unique due to the presence of both trichloromethyl and fluorine substituents, which impart distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research .
属性
分子式 |
C10H5Cl3FNO |
|---|---|
分子量 |
280.5 g/mol |
IUPAC 名称 |
2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5Cl3FNO/c11-10(12,13)9(16)7-4-15-8-3-5(14)1-2-6(7)8/h1-4,15H |
InChI 键 |
YQLYSAAKMWYYAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)NC=C2C(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


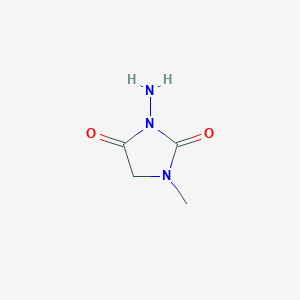
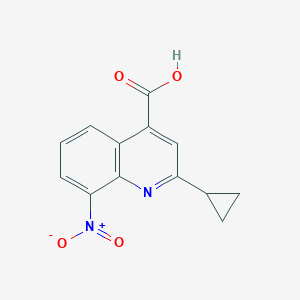
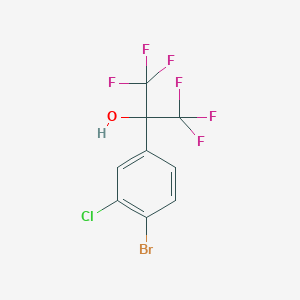
![1-Hydroxy-3H-benzo[f]chromen-3-one](/img/structure/B13696820.png)
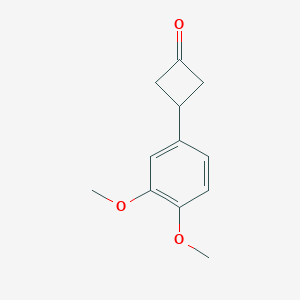


![2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole](/img/structure/B13696835.png)
